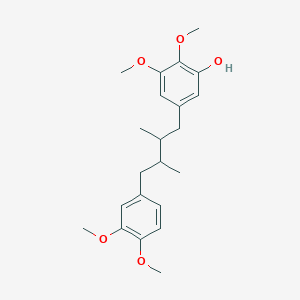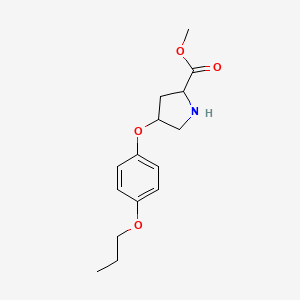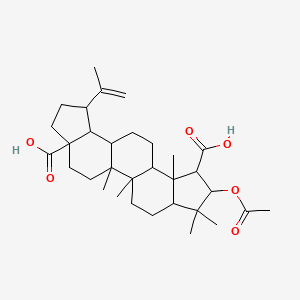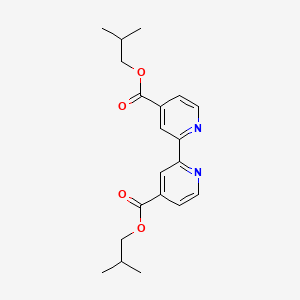
Methyl(tripropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltripropylsilane is an organosilicon compound with the chemical formula C10H24Si. It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltripropylsilane can be synthesized through several methods. One common approach involves the reaction of methyltrichlorosilane with propylmagnesium bromide in the presence of a catalyst. The reaction proceeds as follows:
CH3SiCl3+3C3H7MgBr→CH3Si(C3H7)3+3MgBrCl
This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, methyltripropylsilane is often produced using large-scale batch reactors. The process involves the same basic reaction but is optimized for efficiency and cost-effectiveness. Industrial production also includes purification steps such as distillation to remove any impurities and ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltripropylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the propyl groups are replaced with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols (e.g., methyltripropylsilanol) and siloxanes.
Reduction: Simpler silanes (e.g., methylsilane).
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyltripropylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which methyltripropylsilane exerts its effects depends on the specific application. In general, its reactivity is influenced by the silicon atom’s ability to form stable bonds with various functional groups. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial settings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of propyl groups.
Propyltrimethoxysilane: Similar but with a different alkyl group attached to the silicon atom.
Triethylsilane: Another organosilicon compound with ethyl groups instead of propyl groups.
Uniqueness
Methyltripropylsilane is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Eigenschaften
Molekularformel |
C10H24Si |
|---|---|
Molekulargewicht |
172.38 g/mol |
IUPAC-Name |
methyl(tripropyl)silane |
InChI |
InChI=1S/C10H24Si/c1-5-8-11(4,9-6-2)10-7-3/h5-10H2,1-4H3 |
InChI-Schlüssel |
KWJGAZUCDCAJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](C)(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)



![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

